Esflurbiprofen

Description

Esflurbiprofen is under investigation in clinical trial NCT03434197 (Safety and Efficacy of SFPP in Knee Osteoarthritis).

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and has 3 investigational indications.

Structure

3D Structure

Propriétés

IUPAC Name |

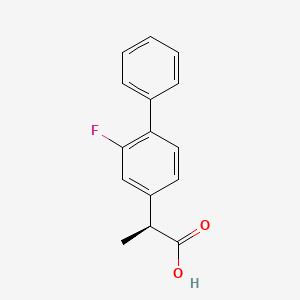

(2S)-2-(3-fluoro-4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTBZMRGLBWNTM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316678 | |

| Record name | (+)-Flurbiprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51543-39-6 | |

| Record name | (+)-Flurbiprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51543-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esflurbiprofen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051543396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esflurbiprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Flurbiprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-fluoro-α-methyl[1,1'-biphenyl]-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESFLURBIPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5ZZK9P7MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Flurbiprofen: A Comprehensive Technical Guide on its Chemical Properties and pKa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties of (S)-flurbiprofen, with a specific focus on its acidity constant (pKa). The information is curated to support research, scientific analysis, and drug development activities. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key analytical procedures are provided. Visual diagrams generated using Graphviz are included to illustrate relevant biological pathways and experimental workflows.

Core Chemical Properties of (S)-Flurbiprofen

(S)-flurbiprofen, the S-(+)-enantiomer of flurbiprofen, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] Its anti-inflammatory, analgesic, and antipyretic activities are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[2][3] The (S)-enantiomer is considered the pharmacologically active form.

Below is a summary of the key chemical and physical properties of (S)-flurbiprofen.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid | [4] |

| Synonyms | Esflurbiprofen, (+)-Flurbiprofen | [5] |

| CAS Number | 51543-39-6 | [4] |

| Molecular Formula | C₁₅H₁₃FO₂ | [4][6] |

| Molecular Weight | 244.26 g/mol | [4][6] |

| Appearance | White to yellowish crystalline powder | [1] |

| Melting Point | 109-110 °C | [5][7] |

| pKa (Predicted) | 4.14 ± 0.10 | [1] |

| Solubility | Insoluble in H₂O; ≥10.9 mg/mL in DMSO; ≥69.1 mg/mL in EtOH | [5] |

| IC₅₀ (COX-1) | 0.48 µM (guinea pig whole blood) | [5][8] |

| IC₅₀ (COX-2) | 0.47 µM (guinea pig whole blood) | [5][8] |

Acidity Constant (pKa) of (S)-Flurbiprofen

The acidity constant (pKa) is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug, including its absorption, distribution, metabolism, and excretion. For an acidic drug like (S)-flurbiprofen, the pKa value indicates the pH at which the compound exists in equal proportions of its ionized and non-ionized forms.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and precise method for determining the pKa of ionizable compounds. The following protocol is a generalized procedure applicable to acidic drugs like (S)-flurbiprofen.[9][10][11]

Materials and Equipment:

-

(S)-Flurbiprofen sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

Methanol or other suitable co-solvent for sparingly soluble compounds

-

Calibrated pH meter with a suitable electrode

-

Automatic titrator or manual titration setup

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Accurately weigh a sufficient amount of (S)-flurbiprofen to prepare a solution with a concentration of approximately 1 mM. Dissolve the sample in a suitable solvent. Due to the low aqueous solubility of flurbiprofen, a co-solvent system (e.g., methanol-water mixture) may be necessary.

-

Titration Setup: Transfer a known volume of the sample solution into a thermostatted titration vessel. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Initial Acidification: If necessary, acidify the sample solution to a pH below the expected pKa (e.g., pH 2-3) using the standardized HCl solution to ensure the carboxylic acid group is fully protonated.

-

Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments of the titrant.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point, which corresponds to the inflection point of the first derivative of the titration curve.

Quantification of (S)-Flurbiprofen in Pharmaceutical Tablets by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of active pharmaceutical ingredients (APIs) in dosage forms. The following is a detailed protocol for the analysis of flurbiprofen in tablets.[12][13][14]

Materials and Equipment:

-

(S)-Flurbiprofen tablets

-

(S)-Flurbiprofen reference standard

-

HPLC grade acetonitrile

-

HPLC grade water

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 100 x 4.6 mm, 5 µm)

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate). Adjust the pH to 4.8 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 52:48 v/v). Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh about 10 mg of (S)-flurbiprofen reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 12.5 to 75 µg/mL.

-

Sample Preparation: Weigh and finely powder a number of tablets (e.g., 5 tablets). Accurately weigh a portion of the powder equivalent to a single dose of flurbiprofen and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate for 30 minutes to dissolve the drug, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 (100 x 4.6 mm, 5 µm)

-

Mobile Phase: Phosphate buffer (pH 4.8) : Acetonitrile (52:48)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 246 nm

-

Injection Volume: 20 µL

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the flurbiprofen peak by its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of flurbiprofen in the sample solution from the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

Prostaglandin Synthesis Pathway Inhibition by (S)-Flurbiprofen

(S)-Flurbiprofen exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins from arachidonic acid.[15][16] This pathway is central to the inflammatory response.

Caption: Inhibition of the Prostaglandin Synthesis Pathway by (S)-Flurbiprofen.

Experimental Workflow for pKa Determination by Potentiometric Titration

The following diagram illustrates the key steps in determining the pKa of (S)-flurbiprofen using potentiometric titration.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Experimental Workflow for HPLC Analysis of (S)-Flurbiprofen Tablets

This diagram outlines the process for quantifying (S)-flurbiprofen in a tablet formulation using HPLC.

Caption: Workflow for HPLC Quantification of (S)-Flurbiprofen in Tablets.

References

- 1. Page loading... [wap.guidechem.com]

- 2. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 3. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 4. This compound | C15H13FO2 | CID 72099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-Flurbiprofen | 51543-39-6 [chemicalbook.com]

- 6. Flurbiprofen [webbook.nist.gov]

- 7. 51543-39-6 CAS MSDS ((S)-Flurbiprofen) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. pharmascholars.com [pharmascholars.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Esflurbiprofen's Mechanism of Action on Cyclooxygenase (COX) Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esflurbiprofen, the (S)-enantiomer of flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's interaction with the two main COX isoforms, COX-1 and COX-2. By competitively inhibiting these enzymes, this compound blocks the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever. This document outlines the quantitative parameters of this inhibition, details the experimental protocols for its characterization, and visualizes the involved pathways and structural interactions.

Introduction to this compound and Cyclooxygenase

This compound is a member of the propionic acid class of NSAIDs and is recognized as the pharmacologically active enantiomer of racemic flurbiprofen.[1] Its primary mechanism of action involves the non-selective inhibition of both COX-1 and COX-2.[2] COX-1 is a constitutively expressed enzyme responsible for the production of prostaglandins that maintain homeostatic functions, such as gastrointestinal mucosal protection and platelet aggregation.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various mediators like cytokines and growth factors.[5] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[3]

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

| Compound | Enzyme | Species | Assay Type | IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| This compound | COX-1 | Human | Purified Recombinant | ~30 | ~0.03 |

| COX-2 | Human | Purified Recombinant | ~900 | ||

| (S)-Flurbiprofen | COX-1 | Guinea Pig | Whole Blood | ~500 | ~1 |

| COX-2 | Guinea Pig | Whole Blood | ~500 | ||

| COX-2 | Sheep | Purified Placenta | 480 | ||

| Flurbiprofen (racemic) | COX-1 | Human | Purified Recombinant | 100 | 0.25 |

| COX-2 | Human | Purified Recombinant | 400 |

Note: IC50 values can vary depending on the experimental conditions, such as enzyme and substrate concentrations. The data presented is a summary from multiple sources for comparative purposes.[6][7][8]

Signaling Pathway of Prostaglandin Biosynthesis and Inhibition by this compound

This compound intervenes in the arachidonic acid cascade. Upon cellular stimulation by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. This compound competitively binds to the active site of both COX-1 and COX-2, preventing this conversion and thereby reducing the production of pro-inflammatory prostaglandins.

Experimental Protocols

Fluorometric Assay for Purified COX Enzyme Inhibition

This protocol outlines a method for determining the inhibitory activity of this compound on purified COX-1 and COX-2 enzymes using a fluorometric approach.[9][10][11][12]

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX Probe (e.g., a fluorogenic substrate that reacts with PGG2)

-

COX Cofactor (e.g., hemin)

-

Arachidonic Acid (substrate)

-

This compound stock solution (in DMSO)

-

96-well white opaque microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of COX Cofactor in COX Assay Buffer.

-

Prepare a working solution of Arachidonic Acid.

-

Prepare serial dilutions of this compound in COX Assay Buffer to achieve a range of final concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

COX Assay Buffer

-

COX Cofactor working solution

-

COX Probe

-

Purified COX-1 or COX-2 enzyme

-

This compound dilution or vehicle control (DMSO)

-

-

Include wells for "no enzyme" and "no inhibitor" controls.

-

-

Incubation:

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the Arachidonic Acid working solution to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence in a kinetic mode at 37°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each this compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay measures the inhibition of native COX-1 and COX-2 in a physiologically relevant environment.[13][14][15][16]

Materials:

-

Freshly drawn human venous blood (heparinized for COX-2 assay, no anticoagulant for COX-1 assay)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

This compound stock solution (in DMSO)

-

Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

Procedure for COX-1 Inhibition (TXB2 production):

-

Aliquot whole blood into tubes containing serial dilutions of this compound or vehicle control.

-

Allow the blood to clot at 37°C for 1 hour. During this time, endogenous thrombin activates platelets, leading to COX-1-mediated TXA2 production, which is rapidly hydrolyzed to the stable TXB2.

-

Centrifuge the tubes to separate the serum.

-

Measure the concentration of TXB2 in the serum using an ELISA kit.

-

Calculate the percent inhibition of TXB2 production at each this compound concentration and determine the IC50.

Procedure for COX-2 Inhibition (PGE2 production):

-

To heparinized whole blood, add serial dilutions of this compound or vehicle control.

-

Add LPS to induce the expression of COX-2 in monocytes.

-

Incubate the blood at 37°C for 24 hours.

-

Centrifuge the tubes to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using an ELISA kit.

-

Calculate the percent inhibition of PGE2 production at each this compound concentration and determine the IC50.

Structural Basis of COX Inhibition

The differential inhibition of COX-1 and COX-2 by various NSAIDs is attributed to subtle but critical differences in the architecture of their active sites.[1][4][5] The active site of both enzymes is a long, hydrophobic channel. However, the COX-2 active site is approximately 17-25% larger than that of COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2.[4] This substitution, along with other minor differences, creates a larger and more accessible side pocket in the COX-2 active site.

This compound, being a relatively small NSAID, can access the active sites of both isoforms. Its carboxylate group forms a salt bridge with a key arginine residue (Arg-120) at the entrance of the active site in both COX-1 and COX-2.[17][18] This interaction is crucial for anchoring the inhibitor. The phenyl rings of this compound then extend into the hydrophobic channel, establishing van der Waals interactions with surrounding nonpolar amino acid residues.

Conclusion

This compound effectively inhibits both COX-1 and COX-2 enzymes by competitively binding to their active sites, thereby blocking prostaglandin synthesis. Its potency is well-documented through various in vitro and ex vivo assays. The structural basis for its interaction with the COX enzymes is well-characterized, with key interactions involving Arg-120. While this compound is a non-selective COX inhibitor, understanding its precise mechanism of action at the molecular level is crucial for the rational design of future anti-inflammatory agents with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and professionals in the field of drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of COX-1 and COX-2 enzymes and their interaction with inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. apexbt.com [apexbt.com]

- 8. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 12. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]

- 13. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. journals.iucr.org [journals.iucr.org]

Pharmacokinetics of Topical Esflurbiprofen Plaster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of the topical esflurbiprofen plaster, a non-steroidal anti-inflammatory drug (NSAID) formulation designed for localized pain and inflammation relief. The information presented herein is collated from a range of clinical studies and product information sources, offering an in-depth look at the absorption, distribution, metabolism, and excretion of this compound when administered via this transdermal delivery system.

Executive Summary

The this compound plaster is engineered for enhanced transdermal absorption, delivering the active S-enantiomer of flurbiprofen directly to the site of pain and inflammation.[1] Clinical data demonstrates that this topical formulation achieves high concentrations in deep tissues, such as the synovium and synovial fluid, while maintaining lower systemic exposure compared to oral administration of flurbiprofen.[2][3][4] The plaster exhibits a sustained-release profile, with plasma concentrations maintained over a 24-hour period.[5][6] Metabolism is primarily mediated by the cytochrome P450 enzyme CYP2C9, and excretion occurs mainly through the urine as metabolites.[7][8]

Pharmacokinetic Parameters

The pharmacokinetic properties of the this compound plaster have been evaluated in healthy adults and patients with osteoarthritis. The following tables summarize the key quantitative data from these studies, providing a comparative view of single-dose, multiple-dose, and tissue-specific pharmacokinetics.

Table 1: Single-Dose Pharmacokinetics in Healthy Adults

| Parameter | 40 mg this compound Plaster (24-hour application) | Reference |

| Cmax (ng/mL) | 45.18 ± 16.50 | [7][9] |

| Tmax (hr) | 17.67 ± 6.13 | [7][9] |

| AUCt (ng·h/mL) | 694.7 ± 223.7 | [7][9] |

| t½ (hr) | 7.6 - 8.4 | [6] |

| Transdermal Absorption (%) | 48.34 ± 16.70 | [7][8][9] |

Table 2: Multiple-Dose Pharmacokinetics in Healthy Adults

| Parameter | 80 mg this compound Plaster (once daily for 7 days, 23-hour application) | Reference |

| Cmax (ng/mL) | 163.7 ± 45.4 | [7][8] |

| Tmax (hr) | 6.7 ± 2.1 | [2] |

| AUCτ (ng·h/mL) | 2779.2 ± 725.7 | [7][8] |

| Transdermal Absorption (%) | 73.24 ± 11.58 | [8][10] |

Table 3: Tissue and Plasma Concentrations in Knee Osteoarthritis Patients (Comparison with Oral Flurbiprofen)

| Tissue/Fluid | Parameter | This compound Plaster (SFPP) | Flurbiprofen Tablets (FPT) | Reference |

| Synovium | Cmax (ng/g) | 245.20 ± 234.67 (at 12h) | 367.25 ± 50.18 (at 2h) | [2] |

| AUC0-24h (ng·h/g) | 4401.24 | 4862.70 | [2][3][4] | |

| Synovial Fluid | Cmax (ng/mL) | 934.75 ± 811.71 (at 12h) | 1017.40 ± 394.15 (at 7h) | [2] |

| AUC0-24h (ng·h/mL) | 14187.58 | - | [2] | |

| Plasma | Cmax (ng/mL) | 1690.50 ± 1258.73 (at 12h) | 2160.00 ± 563.21 (at 2h) | [2] |

| AUC0-24h (ng·h/mL) | 26782.25 | - | [2] |

Experimental Protocols

The data presented in this guide are derived from meticulously designed clinical trials. The following sections detail the methodologies of key experiments cited.

Single and Multiple-Dose Pharmacokinetic Studies in Healthy Adults

These studies aimed to characterize the plasma pharmacokinetics of this compound following single and repeated applications of the plaster.

-

Study Design: Open-label, single- and multiple-dose studies.

-

Subjects: Healthy adult Japanese volunteers.

-

Treatment:

-

Sample Collection: Blood samples were collected at predefined time points to measure plasma concentrations of this compound.

-

Analytical Method: Plasma concentrations of this compound were determined using a validated analytical method, likely high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: Standard pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life were calculated from the plasma concentration-time data. Transdermal absorption was calculated based on the residual drug amount in the patch.[7][8][9]

Tissue Pharmacokinetics in Knee Osteoarthritis Patients

This study compared the tissue and plasma concentrations of this compound following the application of the plaster versus oral administration of flurbiprofen in patients undergoing total knee arthroplasty.

-

Study Design: An open-label, multicenter, prospective, randomized controlled trial.[2][3][4]

-

Subjects: 38 patients with knee osteoarthritis scheduled for total knee arthroplasty.[2][3][4]

-

Treatment Groups:

-

This compound Plaster (SFPP) Group: Patients applied the plaster once daily for 7 days before surgery.

-

Flurbiprofen Tablet (FPT) Group: Patients were orally administered three doses of flurbiprofen tablets per day (total: 120 mg/day).[2]

-

-

Sample Collection: To capture the concentration-time profile, patients in each group were divided into four subgroups, with the final dose administered at 2, 7, 12, or 24 hours before surgery.[2][3][4] During surgery, samples of synovium, synovial fluid, and plasma were collected.[2]

-

Primary Endpoints: The primary endpoints were the concentrations of this compound in the synovium, synovial fluid, and plasma.[2][3][4]

-

Data Analysis: The area under the concentration-time curve (AUC0–24 h) was calculated for each group to compare drug exposure in the different tissues.[2][3][4]

Visualizations

The following diagrams illustrate key processes and pathways related to the pharmacokinetics and clinical evaluation of the topical this compound plaster.

Caption: Transdermal absorption and distribution pathway of this compound.

Caption: Experimental workflow for the comparative tissue pharmacokinetic study.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

The this compound plaster is formulated for enhanced transdermal drug absorption.[2] Following a single 24-hour application of a 40 mg patch, the transdermal absorption was calculated to be approximately 48.34%.[7][8][9] For multiple daily applications of an 80 mg patch, the absorption increased to 73.24%.[8][10] The plasma concentration of this compound is sustained during the 24-hour application period.[5][6]

Distribution

This compound exhibits a high degree of protein binding, with approximately 99.95% bound to human plasma proteins, primarily albumin.[7][8] A key feature of the this compound plaster is its efficient transfer into deep tissues.[2] Studies in knee osteoarthritis patients have shown that a 12-hour application of a 20 mg this compound plaster resulted in significantly higher concentrations in the synovium and synovial fluid compared to a 40 mg flurbiprofen patch.[8][10] Specifically, the levels were 14.8 times higher in the synovia and 32.7 times higher in the synovial fluid.[8][10]

Metabolism

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 through oxidation.[7] The major metabolite is the 4'-hydroxy compound, which is subsequently conjugated with glucuronate or sulfate.[8] Other metabolites include free glucuronate conjugates and glucuronate conjugates of the 3'-hydroxy-4'-methoxy compound.[8] The metabolic activity of CYP2C9 can be influenced by genetic polymorphisms, with poor metabolizers (e.g., CYP2C93/3 genotype) showing significantly lower hydroxylation activity compared to extensive metabolizers.[7]

Excretion

Following a single 24-hour application of an 80 mg this compound plaster in healthy adults, a very small amount of the dose (0.253%) was excreted as the unchanged drug in the urine over 72 hours.[8] The majority of the drug is excreted as metabolites, primarily as glucuronate or sulfate conjugates of the 4'-hydroxy compound.[8]

References

- 1. The efficacy and safety of S-flurbiprofen plaster in the treatment of knee osteoarthritis: a phase II, randomized, double-blind, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of tissue pharmacokinetics of this compound plaster with flurbiprofen tablets in patients with knee osteoarthritis: A multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of tissue pharmacokinetics of this compound plaster with flurbiprofen tablets in patients with knee osteoarthritis: A multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of tissue pharmacokinetics of this compound plaster with flurbiprofen tablets in patients with knee osteoarthritis: A multicenter randomized controlled trial | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Plasma pharmacokinetics and synovial concentrations of S-flurbiprofen plaster in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mims.com [mims.com]

- 8. ndi.fda.moph.go.th [ndi.fda.moph.go.th]

- 9. mims.com [mims.com]

- 10. verification.fda.gov.ph [verification.fda.gov.ph]

Esflurbiprofen vs R-flurbiprofen in vitro activity

An In-Depth Technical Guide to the In Vitro Activity of Esflurbiprofen versus R-flurbiprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurbiprofen, a well-established non-steroidal anti-inflammatory drug (NSAID), exists as a racemic mixture of two enantiomers: this compound ((S)-(+)-flurbiprofen) and (R)-(-)-flurbiprofen. While structurally mirror images, these enantiomers exhibit markedly different in vitro pharmacological profiles. This technical guide provides a comprehensive comparison of their in vitro activities, focusing on their primary mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways. The evidence clearly delineates this compound as the potent inhibitor of cyclooxygenase (COX) enzymes, the classical mechanism for NSAIDs. In contrast, R-flurbiprofen is largely inactive against COX enzymes directly but demonstrates activity through alternative mechanisms, including the modulation of prostaglandin transport.

Core Mechanism: Cyclooxygenase (COX) Inhibition

The primary anti-inflammatory and analgesic effects of most NSAIDs, including flurbiprofen, are attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1] In vitro studies consistently demonstrate that this COX-inhibitory activity resides almost exclusively with the (S)-enantiomer, this compound.[3][4]

This compound is a potent, non-selective inhibitor of both COX-1 and COX-2.[5][6] In contrast, R-flurbiprofen is often referred to as the "inactive" enantiomer due to its profoundly lower potency against these enzymes.[7][8] At therapeutic concentrations, only this compound effectively inhibits prostaglandin biosynthesis.[3][5]

Quantitative Comparison of COX Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The following table summarizes the reported in vitro IC50 values for this compound and R-flurbiprofen against COX-1 and COX-2 from various experimental systems.

| Compound | Target Enzyme | IC50 Value | Experimental System | Reference |

| This compound | COX-1 | ~30 nM | Not Specified | [5] |

| COX-1 | 0.48 µM (480 nM) | Not Specified | [6] | |

| COX-1 | ~0.5 µM (500 nM) | Guinea Pig Whole Blood | [9] | |

| COX-2 | ~900 nM | Human Blood | [5] | |

| COX-2 | 0.47 µM (470 nM) | Not Specified | [6] | |

| COX-2 | ~0.5 µM (500 nM) | Guinea Pig Whole Blood | [9] | |

| R-flurbiprofen | COX-1 | 130 µM | Human Whole Blood Assay | [7] |

| COX-2 | 246 µM | Human Whole Blood Assay | [7] | |

| COX-1 & COX-2 | >500 µM | Purified Enzyme Assay | [7] | |

| At 500 µM, R-flurbiprofen achieved a maximum of only 30% inhibition of purified COX-1 and COX-2, indicating a very high IC50 value.[7] |

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

The diagram below illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins by COX enzymes and highlights the differential inhibitory activity of the flurbiprofen enantiomers.

Caption: Prostaglandin synthesis pathway and sites of inhibition.

Alternative In Vitro Activities of R-flurbiprofen

Despite its negligible direct COX-inhibiting activity, R-flurbiprofen is not biologically inert. In vitro studies have uncovered alternative mechanisms that may contribute to its observed anti-nociceptive and anti-inflammatory effects in vivo.

Inhibition of Prostaglandin Efflux via MRP4

A key finding is that R-flurbiprofen can reduce extracellular prostaglandin levels by a non-COX-inhibiting mechanism.[7] It has been shown to inhibit the Multidrug Resistance-Associated Protein 4 (MRP4, also known as ABCC4), a cellular efflux transporter. By blocking MRP4, R-flurbiprofen effectively traps newly synthesized prostaglandins within the cell, preventing their release into the extracellular space where they would otherwise act on neighboring cells to propagate inflammation.[7] S-flurbiprofen is significantly more potent at reducing PGE2 production in HeLa cells, with an IC50 of about 100 nM, likely through its primary COX-inhibitory action.[8]

Caption: R-flurbiprofen inhibits the MRP4-mediated efflux of PGE2.

Effects on Articular Pathophysiology

In vitro models using human chondrocytes have been employed to study the effects of flurbiprofen enantiomers on cartilage destruction, a key aspect of arthritis. In an interleukin-1β (IL-1β) induced model, this compound (at 1 and 10 µM) was shown to decrease cartilage destruction.[10] This study investigated the production of several key molecules involved in this process, including nitric oxide (NO), matrix metalloproteinase-3 (MMP-3), reactive oxygen species (ROS), and glycosaminoglycans (GAGs).[10] While the study highlighted the protective effects of the S-enantiomer, it also noted that some pharmacological effects of profens cannot be attributed exclusively to the S-(+)-enantiomer, suggesting a more complex role for the R-enantiomer than simple inactivity.[10]

Another study noted that R-flurbiprofen can uncouple mitochondrial oxidative phosphorylation in vitro, an effect shared with the S-enantiomer.[11]

| Compound | In Vitro Effect | Model System | Observation | Reference |

| This compound | Cartilage Protection | IL-1β stimulated human chondrocytes | Decreased cartilage destruction at 1-10 µM | [10] |

| R-flurbiprofen | Prostaglandin Efflux | HeLa, A-549, HCA-7 cell lines | Reduces extracellular PGE2 levels | [7] |

| Mitochondrial Function | Isolated mitochondria | Uncouples oxidative phosphorylation | [11] |

Experimental Protocols

In Vitro COX Inhibition - Human Whole-Blood Assay

This assay provides a physiologically relevant environment to assess COX-1 and COX-2 inhibition.

-

Blood Collection: Fresh human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

Pre-incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compounds (this compound, R-flurbiprofen) or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

Selective COX Induction:

-

COX-1 Activity: To measure COX-1 activity, the blood is stimulated with a calcium ionophore (e.g., 20 µM A23187). This induces platelet activation and subsequent synthesis of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product TXA2.[7][12]

-

COX-2 Activity: To measure COX-2 activity, a separate set of blood aliquots is stimulated with lipopolysaccharide (LPS) (e.g., 5 mg/mL). LPS induces the expression and activity of COX-2 in monocytes, leading to the production of PGE2.[7][12]

-

-

Incubation & Termination: The stimulated blood is incubated for a defined period (e.g., 24 hours for LPS). The reaction is then stopped by centrifugation to separate the plasma.

-

Quantification: The concentrations of TXB2 (for COX-1) and PGE2 (for COX-2) in the plasma are quantified using a sensitive method, typically an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.[12]

Caption: Workflow for the human whole-blood COX inhibition assay.

Articular Cartilage Destruction Assay

This cell-based assay models the inflammatory environment in an arthritic joint.

-

Cell Culture: Primary human chondrocytes are isolated from articular cartilage and cultured in appropriate media until confluent.

-

Stimulation and Treatment: The chondrocytes are pre-treated with various concentrations of this compound or R-flurbiprofen for a short period before being stimulated with a pro-inflammatory cytokine, typically Interleukin-1β (IL-1β), to induce a catabolic state resembling arthritis.[10]

-

Incubation: The cells are incubated in the presence of the cytokine and test compounds for 24-48 hours.

-

Analysis of Mediators: The cell culture supernatant and cell lysates are collected for analysis.

-

PGE2 & Nitric Oxide (NO): Measured in the supernatant using ELISA and the Griess reaction, respectively.[10]

-

MMP-3: Quantified in the supernatant by ELISA.[10]

-

Glycosaminoglycans (GAGs): The amount of GAGs released into the supernatant (indicating cartilage matrix breakdown) is measured using a colorimetric assay (e.g., DMMB assay).[10]

-

Reactive Oxygen Species (ROS): Intracellular ROS production can be measured using fluorescent probes like DCFH-DA.[10]

-

-

Data Analysis: The levels of these inflammatory and catabolic markers in the drug-treated groups are compared to the IL-1β stimulated control group to determine the compound's protective effects.

Conclusion

The in vitro activities of this compound and R-flurbiprofen are distinctly different. This compound is the pharmacologically active enantiomer in the classical NSAID sense, acting as a potent, direct inhibitor of both COX-1 and COX-2 enzymes. This mechanism is responsible for its primary anti-inflammatory effect of reducing prostaglandin synthesis. Conversely, R-flurbiprofen is a very weak COX inhibitor. Its biological activity in vitro is mediated through alternative pathways, most notably the inhibition of the MRP4 transporter, which reduces the extracellular concentration of prostaglandins by preventing their release from cells. This clear mechanistic divergence is critical for drug development professionals seeking to design compounds with specific pharmacological profiles and potentially improved therapeutic windows.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. apexbt.com [apexbt.com]

- 10. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantiomers of flurbiprofen can distinguish key pathophysiological steps of NSAID enteropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Physicochemical Properties of Esflurbiprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esflurbiprofen, the (S)-enantiomer of flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. Its therapeutic efficacy is intrinsically linked to its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to support research and development activities.

Chemical Identity and Structure

This compound is chemically known as (2S)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid. It is the pharmacologically active enantiomer of the racemic mixture flurbiprofen, demonstrating greater inhibitory activity against cyclooxygenase (COX) enzymes.[1]

| Identifier | Value |

| IUPAC Name | (2S)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid |

| CAS Number | 51543-39-6[2] |

| Molecular Formula | C₁₅H₁₃FO₂[3] |

| Canonical SMILES | C--INVALID-LINK--C(=O)O[2] |

| InChI | InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m0/s1[4] |

| InChIKey | SYTBZMRGLBWNTM-JTQLQIEISA-N[4] |

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for guiding formulation development.

| Property | Value | Source |

| Molecular Weight | 244.26 g/mol | [3][5] |

| Appearance | White to off-white crystalline solid | [2][6] |

| Melting Point | 109-110 °C | [6][7] |

| Boiling Point (Predicted) | 376.2 ± 30.0 °C | [7] |

| pKa (Predicted) | 4.14 ± 0.10 | [6] |

| logP (XLogP3) | 4.2 | [5] |

Solubility Profile

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. Its poor water solubility presents a significant challenge in drug formulation.

| Solvent | Solubility | Source |

| Water | Insoluble | [6] |

| DMSO | ≥10.9 mg/mL; 100 mg/mL (with ultrasonic) | [2][6] |

| Ethanol | ≥69.1 mg/mL | [6] |

| PBS (pH 7.2) | ~0.9 mg/mL (for racemic flurbiprofen) | [8][9] |

| Corn Oil | ≥2.5 mg/mL (in 10% DMSO/90% Corn Oil) | [2] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the general methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary method as described in the U.S. Pharmacopeia (USP) <741>.[10][11]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[10]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, typically with a heated block or oil bath.[11]

-

Heating: The apparatus is heated at a controlled rate. The temperature is raised to approximately 5-10°C below the expected melting point and then the heating rate is slowed to 1-2°C per minute.[12]

-

Observation: The melting range is recorded from the temperature at which the substance begins to collapse or melt (onset point) to the temperature at which it becomes completely liquid (clear point).[10]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4][13]

-

Preparation: An excess amount of solid this compound is added to a flask containing a specific volume of the aqueous medium (e.g., distilled water, phosphate-buffered saline).[8]

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[13]

-

Separation: The resulting suspension is filtered or centrifuged to separate the saturated solution from the excess solid.[4]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.[2][14]

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent for poorly soluble drugs). The ionic strength is kept constant with an inert salt like KCl.[2][15]

-

Titration: The solution is placed in a vessel with a calibrated pH electrode and is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[2] The titrant is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of titrant.

-

Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the concentrations of the acidic and conjugate base forms are equal.[14][16]

LogP Determination (HPLC Method)

The partition coefficient (logP) can be determined chromatographically, which is often faster than the traditional shake-flask method.[7]

-

System Setup: A reverse-phase HPLC system is used. The stationary phase (e.g., C18 column) mimics the lipophilic environment (n-octanol), and the mobile phase is an aqueous buffer.[5]

-

Calibration: A series of reference compounds with known logP values are injected into the system, and their retention times are measured. A calibration curve is generated by plotting the known logP values against the logarithm of the retention factor (log k').[7]

-

Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.

-

Calculation: The logP of this compound is calculated by interpolating its log k' value onto the calibration curve.[17]

Mechanism of Action: Inhibition of the COX Pathway

The anti-inflammatory, analgesic, and antipyretic properties of this compound stem from its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][18] These enzymes are central to the arachidonic acid cascade, which produces prostaglandins—key mediators of pain and inflammation.[19] By blocking the active site of COX enzymes, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various other pro-inflammatory prostaglandins.[20]

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. enamine.net [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. | Semantic Scholar [semanticscholar.org]

- 7. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. agilent.com [agilent.com]

- 10. thinksrs.com [thinksrs.com]

- 11. uspbpep.com [uspbpep.com]

- 12. youtube.com [youtube.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is this compound used for? [synapse.patsnap.com]

- 19. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 20. KEGG DRUG: this compound [kegg.jp]

Investigating the Potential Off-Target Effects of Esflurbiprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esflurbiprofen, the S-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, is primarily recognized for its potent inhibition of cyclooxygenase (COX) enzymes, which mediate pain and inflammation. As with any pharmacologically active agent, understanding the full spectrum of its molecular interactions is paramount for a comprehensive safety and efficacy profile. This technical guide provides an in-depth exploration of the potential off-target effects of this compound, offering a framework for their investigation.

While direct quantitative data for this compound on all potential off-targets is still emerging, this document synthesizes available information on flurbiprofen and its enantiomers to guide research efforts. The primary identified off-target pathways of interest include the modulation of γ-secretase, interactions with the endocannabinoid system, and potential activation of peroxisome proliferator-activated receptor-gamma (PPARγ).

Primary Mechanism of Action: COX Inhibition

This compound's principal therapeutic effect is derived from its inhibition of COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1] The S-enantiomer is the more active form in inhibiting these enzymes.

Potential Off-Target Effects

Beyond its intended COX targets, evidence suggests that flurbiprofen and its enantiomers may interact with other biologically significant molecules and pathways.

Gamma-Secretase Modulation and Amyloid-β Pathway

Several studies have indicated that flurbiprofen and its enantiomers can modulate the activity of γ-secretase, a key enzyme in the processing of amyloid precursor protein (APP).[1][2] This modulation can alter the production of different amyloid-beta (Aβ) peptides, particularly a reduction in the aggregation-prone Aβ42 peptide, which is a hallmark of Alzheimer's disease.[1][2] Notably, both the R- and S-enantiomers of flurbiprofen have been shown to contribute to the lowering of Aβ42 levels.[2]

Signaling Pathway: Amyloid Precursor Protein Processing

Quantitative Data on γ-Secretase Modulation by Flurbiprofen Enantiomers

| Compound | Target | Effect | Concentration/Dose | Source |

| S-Flurbiprofen | γ-secretase | Decreased Aβ42 levels by 30% in Tg2576 mice brain | 10 mg/kg/day | [2] |

| S-Flurbiprofen | γ-secretase | Decreased Aβ42 levels by 62% in Tg2576 mice brain | 25 mg/kg/day | [2] |

| S-Flurbiprofen | γ-secretase | Decreased Aβ42 levels by 64% in Tg2576 mice brain | 50 mg/kg/day | [2] |

| R-Flurbiprofen | γ-secretase | Decreased Aβ42 levels by 26% in Tg2576 mice brain | 10 mg/kg/day | [2] |

| R-Flurbiprofen | γ-secretase | Decreased Aβ42 levels by 60% in Tg2576 mice brain | 25 mg/kg/day | [2] |

| R-Flurbiprofen | γ-secretase | Decreased Aβ42 levels by 34% in Tg2576 mice brain | 50 mg/kg/day | [2] |

Endocannabinoid System Interaction

Flurbiprofen has been shown to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[3] This inhibition leads to an increase in endogenous anandamide levels, which may contribute to analgesic and anti-inflammatory effects through cannabinoid receptor activation. While specific data for this compound is limited, the racemic mixture shows notable FAAH inhibition.

Signaling Pathway: Endocannabinoid Degradation

Quantitative Data on FAAH Inhibition by Flurbiprofen

| Compound | Target | IC50 | Source |

| Flurbiprofen | Fatty Acid Amide Hydrolase (FAAH) | 29 µM | [3] |

| Flu-AM1 (Flurbiprofen derivative) | Fatty Acid Amide Hydrolase (FAAH) | 0.44 µM | [3] |

| (R)-Flu-AM1 | Fatty Acid Amide Hydrolase (FAAH) | 0.74 µM | [4] |

| (S)-Flu-AM1 | Fatty Acid Amide Hydrolase (FAAH) | 0.99 µM | [4] |

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Activation

Some NSAIDs have been reported to act as agonists for PPARγ, a nuclear receptor that plays a role in regulating inflammation and metabolism.[5][6] While direct evidence for this compound is not robust, a derivative of flurbiprofen, HCT1026, has been shown to activate PPARγ in microglial cells.[5] This suggests a potential avenue for off-target effects that could contribute to its anti-inflammatory profile.

Signaling Pathway: PPARγ Activation

Experimental Protocols

The following section outlines detailed methodologies for investigating the potential off-target effects of this compound.

Kinase Profiling

To broadly assess off-target kinase interactions, a high-throughput screening approach is recommended.

Experimental Workflow: Kinase Profiling

Methodology:

-

Kinase Panel Selection: Utilize a broad panel of recombinant human kinases (e.g., >300) representing the human kinome.

-

Compound Preparation: Prepare a series of this compound dilutions, typically in DMSO, to determine concentration-response curves. A common concentration range is 10 µM to 1 nM.

-

Kinase Reaction: In a 384-well plate format, combine the kinase, a specific peptide substrate, and ATP with the this compound dilutions.

-

Activity Measurement: After a defined incubation period (e.g., 60 minutes at 30°C), quantify kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a common method, which measures the amount of ADP produced as an indicator of kinase activity.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a vehicle control. Determine the IC50 values for any kinases showing significant inhibition.

Affinity Chromatography-Mass Spectrometry for Target Identification

This unbiased approach aims to identify direct binding partners of this compound from a complex biological sample.

Experimental Workflow: Affinity Chromatography-MS

References

- 1. NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nuclear receptor peroxisome proliferator-activated receptor-gamma is activated in rat microglial cells by the anti-inflammatory drug HCT1026, a derivative of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Self-regulation of the inflammatory response by peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

Esflurbiprofen in Non-Osteoarthritis Inflammatory Models: A Technical Guide

Executive Summary: Esflurbiprofen, the S-(+)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, is a potent anti-inflammatory and analgesic agent.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation and pain.[2][3][4] While extensively studied in osteoarthritis, its efficacy in other inflammatory conditions is a subject of growing interest for researchers and drug developers. This technical guide provides an in-depth overview of this compound's application in non-osteoarthritis inflammatory models, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing core mechanisms and workflows.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of the arachidonic acid cascade and other related inflammatory signaling pathways.

Inhibition of Prostaglandin Synthesis

Like other NSAIDs, this compound's principal mechanism is the inhibition of COX-1 and COX-2 enzymes.[2][3][5] These enzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are lipid compounds that mediate inflammation, pain, and fever.[2][3] By blocking COX activity, this compound effectively reduces the production of these pro-inflammatory mediators.[5]

Cyclooxygenase (COX) Inhibition Profile

This compound is a potent, non-selective inhibitor of both COX isoforms.[6] However, reported selectivity ratios vary between studies, which may be attributable to different assay systems (e.g., whole blood vs. recombinant proteins). Flurbiprofen has been shown to be a significantly more potent inhibitor of prostaglandin E2 synthesis than indomethacin.[7]

| Parameter | COX-1 | COX-2 | Reference |

| IC50 (S-Flurbiprofen) | ~30 nM | ~900 nM | [8] |

| IC50 (S-Flurbiprofen) | 8.97 nM | 2.94 nM | [9] |

| Ki (Flurbiprofen) | 0.128 µM | - | [7] |

| Ki (Indomethacin) | 3.18 µM | - | [7] |

Modulation of NF-κB Signaling

Beyond direct COX inhibition, flurbiprofen has been shown to suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11] This action reduces the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), providing an additional, COX-independent anti-inflammatory mechanism.[10]

Efficacy in Preclinical Non-Osteoarthritis Models

This compound has demonstrated significant efficacy in various animal models of inflammation, most notably those mimicking rheumatoid arthritis and systemic inflammation.

Rheumatoid Arthritis: Rat Adjuvant-Induced Arthritis (AIA) Model

The AIA model in Lewis rats is a well-established preclinical model for studying the pathophysiology of rheumatoid arthritis. In this model, topical application of an S(+)-Flurbiprofen plaster (SFPP) has been shown to have superior analgesic effects and skin absorption compared to other NSAID patches.[9]

-

Induction: Arthritis is induced in male Lewis rats by a single intraplantar injection of 0.8 mg of Mycobacterium tuberculosis suspended in 0.1 mL of liquid paraffin into the left hind footpad.[9]

-

Development: The inflammatory and hyperalgesic symptoms are allowed to develop over approximately 20 days.[9]

-

Treatment: On day 20, drug-containing patches (e.g., SFPP) or control patches are applied to the contralateral (right) hind paw.[9]

-

Assessment:

-

Hyperalgesia: Pain response is measured at various time points post-application using a pressure-based analgesia meter to determine the pain threshold.[12]

-

PGE2 Levels: At the end of the treatment period, rats are euthanized, and paw exudate is collected. Prostaglandin E2 (PGE2) levels are quantified using an enzyme immunoassay (EIA).[9]

-

| Treatment Group | Metric | Result | Reference |

| SFPP (S-Flurbiprofen Plaster) | PGE2 Inhibition in Paw Exudate (vs. Pre-treatment) | ~80% reduction after 6 hours | [9][12] |

| Ketoprofen Patch | PGE2 Inhibition in Paw Exudate (vs. Pre-treatment) | ~40% reduction after 6 hours | [12] |

| Loxoprofen Patch | PGE2 Inhibition in Paw Exudate (vs. Pre-treatment) | ~20% reduction after 6 hours | [12] |

| SFPP (S-Flurbiprofen Plaster) | Skin Absorption (24h) | ~75% of drug absorbed | [9] |

| Ketoprofen Patch | Skin Absorption (24h) | ~50% of drug absorbed | [9] |

| Loxoprofen Patch | Skin Absorption (24h) | ~40% of drug absorbed | [9] |

Systemic Inflammation: Rat Femoral Fracture Model

To assess the effects of flurbiprofen on systemic inflammation, a closed femoral shaft fracture model in rats has been utilized. This model evaluates the ability of locally or systemically administered flurbiprofen to reduce circulating inflammatory markers.[13]

-

Model Creation: A closed, transverse fracture of the femoral shaft is created in anesthetized rats.[13]

-

Treatment Groups: Rats are divided into groups receiving:

-

Negative Control (Saline)

-

Intravenous Flurbiprofen Ester microspheres (4.5 mg/kg)

-

Intramuscular Flurbiprofen Ester microspheres at varying doses (2.25, 4.5, 9 mg/kg)[13]

-

-

Sample Collection: Blood samples are collected at specified time points.[13]

-

Analysis: Serum levels of inflammatory factors, including COX-1, COX-2, C-reactive protein (CRP), IL-6, and TNF-α, are measured via ELISA.[13]

The study found that local intramuscular injection of flurbiprofen ester microspheres could effectively reduce the levels of systemic inflammatory markers, demonstrating that a localized application can have broader anti-inflammatory effects.[13]

Efficacy in Human Non-Osteoarthritis Conditions

Clinical studies have validated the use of flurbiprofen in acute inflammatory conditions such as gouty arthritis.

Acute Gouty Arthritis

Gout is an intensely painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints.[14] Flurbiprofen has been shown to be an effective and well-tolerated treatment for acute gout, with efficacy comparable to other standard treatments like indomethacin and phenylbutazone.[15][16]

| Comparison | Flurbiprofen Regimen | Comparator Regimen | Key Outcome | Reference |

| vs. Indomethacin | 400 mg loading dose (24h), then 200 mg/day | 200 mg loading dose (24h), then 100 mg/day | Statistically significant improvements in pain, swelling, and erythema within 48h for both groups, with no significant difference in efficacy between treatments. | [15] |

| vs. Phenylbutazone | 400 mg/day (48h), then 200 mg/day | 800 mg/day (48h), then 400 mg/day | The drugs were of comparable efficacy in relieving symptoms of acute gout. Side effects were mild and uncommon. | [16] |

Pharmacokinetics and Tissue Penetration

The efficacy of a topical NSAID is highly dependent on its ability to penetrate the skin and reach target tissues in sufficient concentrations. Studies, while often conducted in osteoarthritis patients, provide crucial data on the pharmacokinetic properties of this compound that are applicable across inflammatory conditions. Topical this compound plasters have been shown to achieve high concentrations in deep tissues, such as the synovium and synovial fluid.[17]

| Parameter | This compound Plaster (SFPP) | Oral Flurbiprofen Tablet (FPT) | Reference |

| Synovium Cmax | 245.20 ng/g (at 12h) | 367.25 ng/g (at 2h) | [17] |

| Synovial Fluid Cmax | 934.75 ng/mL (at 12h) | 1017.40 ng/mL (at 7h) | [17] |

| Plasma Cmax | 1690.50 ng/mL (at 12h) | 2160.00 ng/mL (at 2h) | [17] |

| Synovium AUC (0-24h) | 4401.24 ng·h/g | 4862.70 ng·h/g | [17][18] |

These data demonstrate that while oral administration leads to a faster and higher peak plasma concentration, the topical plaster provides sustained and significant drug delivery directly to the joint tissues over a 24-hour period.[17][19] This localized delivery is advantageous for minimizing systemic side effects commonly associated with oral NSAIDs.[20]

Conclusion and Future Directions

This compound is a potent anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of COX enzymes and modulation of the NF-κB pathway. Preclinical data from rheumatoid arthritis and systemic inflammation models, along with clinical evidence from acute gouty arthritis, robustly support its efficacy in non-osteoarthritis inflammatory conditions. The development of advanced topical formulations, such as the this compound plaster, offers the significant benefit of high local tissue concentrations with reduced systemic exposure, thereby improving the safety profile.

Future research should focus on expanding the investigation of this compound into a broader range of non-osteoarthritis inflammatory models, such as those for dermatitis or inflammatory eye conditions. Further elucidation of its COX-independent mechanisms and long-term safety studies in these specific patient populations will be critical for establishing its role as a versatile therapeutic option in the management of inflammatory diseases.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Analysis on the Research Progress of COX Inhibitor [synapse.patsnap.com]

- 5. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 6. Flurbiprofen : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Analgesic Effect of the Newly Developed S(+)‐Flurbiprofen Plaster on Inflammatory Pain in a Rat Adjuvant‐Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Effect of a Local Injection of Flurbiprofen Ester Microspheres on Systemic Inflammatory Model Rats With a Closed Femoral Shaft Fracture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Testing Topical Products Specifically to Reduce Inflammatory Pain from Gout: Transdermal NSAID Delivery and Monosodium Urate Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flurbiprofen in the treatment of acute gout. A comparison with indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Double-blind trial of flurbiprofen and phenylbutazone in acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of tissue pharmacokinetics of this compound plaster with flurbiprofen tablets in patients with knee osteoarthritis: A multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparison of tissue pharmacokinetics of this compound plaster with flurbiprofen tablets in patients with knee osteoarthritis: A multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. droracle.ai [droracle.ai]

Navigating the Stability of Esflurbiprofen in DMSO: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esflurbiprofen, the S-(+)-enantiomer of flurbiprofen, is a non-steroidal anti-inflammatory drug (NSAID) with potent cyclooxygenase (COX) inhibitory activity. In preclinical and clinical research, Dimethyl Sulfoxide (DMSO) is a ubiquitous solvent, prized for its ability to dissolve a wide array of small molecules. Understanding the long-term stability of this compound in DMSO is paramount for ensuring the integrity of experimental results, from high-throughput screening to in-vitro and in-vivo studies. This technical guide provides a comprehensive overview of the factors influencing the stability of drug compounds in DMSO, available data on the related compound flurbiprofen, and detailed protocols for establishing the long-term stability of this compound in a DMSO solution.

General Considerations for Compound Stability in DMSO

The stability of a compound in a DMSO solution is not solely an intrinsic property of the molecule but is influenced by a combination of factors related to storage conditions and the inherent reactivity of both the solute and the solvent.

Storage Conditions:

-

Temperature: Lower temperatures generally slow down degradation processes. Storage at -20°C or -80°C is common practice for long-term preservation of stock solutions.

-

Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially lead to the degradation of sensitive compounds. It is advisable to aliquot stock solutions to minimize the number of freeze-thaw cycles.

-

Light Exposure: Photolabile compounds can degrade when exposed to light. Amber vials or storage in the dark are recommended.

-

Presence of Water: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible compounds.

DMSO Degradation: Under certain conditions, such as exposure to strong acids, bases, or high temperatures, DMSO itself can degrade. While generally stable under typical laboratory storage conditions, its degradation products could potentially react with dissolved compounds.

Stability of Flurbiprofen in Solution

| Compound | Solvent/Formulation | Storage Condition | Duration | Remaining Drug (%) | Reference |

| Flurbiprofen | Film-coated tablets | 40°C, 75% RH | 6 months | Within 90-110% of initial | |

| Flurbiprofen | Solution (unspecified) | Room Temperature | 24 hours | Stable | [1] |

| Flurbiprofen | Solution (unspecified) | +4°C | 72 hours | Stable | [1] |

| Flurbiprofen | Solution (unspecified) | -20°C | 72 hours | Stable | [1] |

Experimental Protocol for Assessing Long-Term Stability of this compound in DMSO

To rigorously determine the long-term stability of this compound in DMSO, a systematic study is required. The following protocol outlines a comprehensive approach.

Objective: To quantify the degradation of this compound in a DMSO solution over an extended period under various storage conditions.

Materials:

-

This compound reference standard

-

Anhydrous, high-purity DMSO

-

HPLC-grade acetonitrile, methanol, and water

-

Phosphoric acid or other suitable buffer components

-

Class A volumetric flasks and pipettes

-

Amber HPLC vials with inert caps

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound reference standard.

-

Dissolve in a known volume of anhydrous DMSO to achieve a target concentration (e.g., 10 mM).

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Sample Storage:

-

Aliquot the stock solution into multiple amber HPLC vials to avoid repeated freeze-thaw cycles of the main stock.

-

Store the vials under the following conditions:

-

-80°C (for long-term reference)

-

-20°C

-

4°C

-

Room temperature (e.g., 25°C)

-

Elevated temperature (e.g., 40°C) for accelerated stability testing.

-

-

-

Time Points for Analysis:

-

Analyze the samples at predetermined time intervals, for example:

-

Time 0 (initial analysis)

-

1, 2, 4, 8, and 12 weeks

-

6, 12, 18, and 24 months for long-term studies.

-

-

-

Analytical Method: High-Performance Liquid Chromatography (HPLC):

-